9-Nitro-6H-indolo(2,3-b)quinoxaline
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Overview
Description
9-Nitro-6H-indolo(2,3-b)quinoxaline is a heterocyclic compound with a fused ring structure, consisting of indole and quinoxaline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-6H-indolo(2,3-b)quinoxaline typically involves the condensation of isatin or 5-nitroisatin with o-phenylenediamine. The reaction is carried out in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting product can be further functionalized through alkylation with dimethyl sulfate to form quaternary salts, which can then be converted to perchlorates .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Nitro-6H-indolo(2,3-b)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium hexacyanoferrate(III) to form new derivatives.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: Alkylation and acylation reactions can introduce different substituents onto the indole or quinoxaline rings.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) in aqueous solution.
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Substitution: Dimethyl sulfate for alkylation; acyl chlorides for acylation.
Major Products:
Oxidation: 5-Methyl-6H-indolo(2,3-b)quinoxalin-3-one and its 9-nitro derivative.
Reduction: Indoloquinoxalinamines.
Substitution: Various alkylated and acylated derivatives.
Scientific Research Applications
Mechanism of Action
The primary mechanism by which 9-Nitro-6H-indolo(2,3-b)quinoxaline exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of the DNA helix. This disruption can inhibit DNA replication and transcription, leading to cytotoxic effects . The compound also interacts with ATP-binding cassette transporters, modulating multidrug resistance in cancer cells .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline: Lacks the nitro group, resulting in different chemical properties and biological activities.
5-Methyl-6H-indolo(2,3-b)quinoxalin-3-one:
Ellipticine: A cytotoxic agent with a similar planar structure, used as an anticancer drug.
Uniqueness: 9-Nitro-6H-indolo(2,3-b)quinoxaline is unique due to its nitro group, which enhances its reactivity and potential for further functionalization. This structural feature also contributes to its potent biological activities, making it a valuable compound for scientific research and drug development .
Biological Activity
9-Nitro-6H-indolo(2,3-b)quinoxaline is a compound belonging to the indoloquinoxaline family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H8N4O2, with a molecular weight of approximately 232.21 g/mol. The presence of a nitro group at the 9-position significantly enhances its biological activity compared to other derivatives within the indoloquinoxaline class.
Research has indicated several mechanisms through which this compound exerts its biological effects:
- DNA Interaction : Studies have shown that indoloquinoxaline derivatives can bind to DNA, potentially disrupting replication and transcription processes. This interaction may lead to cytotoxic effects in cancer cells .
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on various enzymes, including topoisomerases, which are critical for DNA unwinding during replication .
- Ionotropic Receptor Modulation : It has been identified as a modulator for ionotropic glutamate receptors, impacting neurotransmission and offering potential neuroprotective effects .
Anticancer Activity
This compound has been evaluated for its anticancer properties across various cancer cell lines. Notable findings include:
- Cytotoxicity : In vitro studies have reported that this compound exhibits significant cytotoxicity against multiple human tumor cell lines. For example, it showed an IC50 value of 23 µmol/L against Molt 4/C8 T-lymphocytes and 38 µmol/L against CEM cells, indicating potent anticancer activity when compared to standard chemotherapeutics like melphalan .
Cell Line | IC50 (µmol/L) | Comparison (Melphalan IC50) |
---|---|---|
Molt 4/C8 | 23 | 3.2 |
CEM | 38 | 2.5 |
L1210 (murine leukemia) | 7.2 | 2.1 |
Neuroprotective Effects
The compound's ability to modulate ionotropic glutamate receptors suggests potential applications in neuroprotection, particularly in conditions like Alzheimer’s disease and other neurodegenerative disorders .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- In Vitro Antitumor Screening : A study involving a panel of approximately 60 human tumor cell lines revealed that compounds similar to this compound exhibited varying degrees of cytostatic activity, with some derivatives displaying significant growth inhibition .
- Mechanistic Studies : Research focusing on the interaction between this compound and DNA demonstrated that it can induce structural changes in the DNA helix, leading to enhanced cytotoxicity in cancer cells .
Properties
CAS No. |
57743-37-0 |
---|---|
Molecular Formula |
C14H8N4O2 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
9-nitro-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H8N4O2/c19-18(20)8-5-6-10-9(7-8)13-14(16-10)17-12-4-2-1-3-11(12)15-13/h1-7H,(H,16,17) |
InChI Key |
DVCQVUGEZJGWFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)[N+](=O)[O-])NC3=N2 |
Origin of Product |
United States |
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